

# Preclinical Profile of SRT3025: A Sirtuin-1 Activating Compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SRT3025

Cat. No.: B3027058

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## Executive Summary

**SRT3025** is an orally bioavailable, small-molecule activator of Sirtuin-1 (SIRT1), a NAD<sup>+</sup>-dependent deacetylase implicated in cellular metabolism, stress resistance, and longevity. Preclinical investigations have explored the therapeutic potential of **SRT3025** across a spectrum of age-related and metabolic diseases, including atherosclerosis, osteoporosis, metabolic syndrome, and certain cancers. This document provides a comprehensive technical overview of the key preclinical findings, detailing the compound's mechanism of action, summarizing significant in vitro and in vivo study outcomes, and outlining the experimental protocols utilized in these foundational studies. The data presented herein support the role of SIRT1 activation by **SRT3025** as a promising strategy for various clinical indications.

## Core Mechanism of Action

**SRT3025** functions as a direct, allosteric activator of the SIRT1 enzyme.<sup>[1]</sup> It binds to a site on the SIRT1 catalytic core involving the E230 residue, enhancing the enzyme's deacetylase activity towards its target substrates.<sup>[1]</sup> This activation is specific, as **SRT3025** fails to activate SIRT1 mutants with a substitution at this position (E230K).<sup>[1]</sup> The downstream effects of **SRT3025** are mediated through the deacetylation of numerous protein targets involved in inflammation, metabolism, and cell survival. Key validated targets include:

- p65 (RelA): A subunit of the NF-κB complex. Deacetylation of p65 at lysine 310 by SIRT1 inhibits NF-κB transcriptional activity, thereby reducing the expression of pro-inflammatory genes.[2]
- Forkhead Box O1 (Foxo1): A transcription factor that regulates genes involved in stress resistance and metabolism. SIRT1-mediated deacetylation modulates Foxo1 activity.[1]
- AMP-activated protein kinase (AMPK): **SRT3025** treatment leads to the activation of AMPK, a central regulator of cellular energy homeostasis, which plays a role in the inhibition of osteoclastogenesis.[2]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **SRT3025**.

**Table 1: Summary of In Vitro Efficacy**

Assay Type	Cell Line / System	Key Parameter	Result	Reference
SIRT1 Activation	Cell-free enzymatic assay	EC50 (for 4-fold activation)	~0.1 μM	[3]
Anti-Proliferation	SU.86.86 (Pancreatic Adenocarcinoma)	IC50	0.98 μM	[4]
Osteoclastogenesis Inhibition	Mouse Bone Marrow Macrophages (BMMs)	Effective Concentration	2 μM	[4]
LDL Uptake	AML12 Mouse Hepatocytes	Outcome	Concentration- and time-dependent increase	[1]

**Table 2: Summary of In Vivo Efficacy**

Disease Model	Animal Model	Dosing Regimen	Key Findings	Reference
Atherosclerosis	ApoE-/- Mice on High-Cholesterol Diet	3.18 g/kg in diet for 12 weeks	Significant reduction in atherosclerotic plaque size; Decreased plasma Total, LDL-, and VLDL-cholesterol.	[1]
Diet-Induced Obesity	C57BL/6 Mice on High-Fat Diet	100 mg/kg/day (p.o.) for 7 weeks	15.9% reduction in body weight gain; Improved glucose tolerance and insulin sensitivity.	[3]
Pancreatic Cancer	Panc-1 Xenograft (nu/nu mice)	50-200 mg/kg (p.o.)	Inhibition of tumor growth.	[2]
Fanconi Anemia	Fancd2-/- Mice	Not Specified	Increased hematopoietic stem and progenitor cells (HSPCs), platelets, and white blood cells.	[5]

**Table 3: Pharmacokinetic Profile**

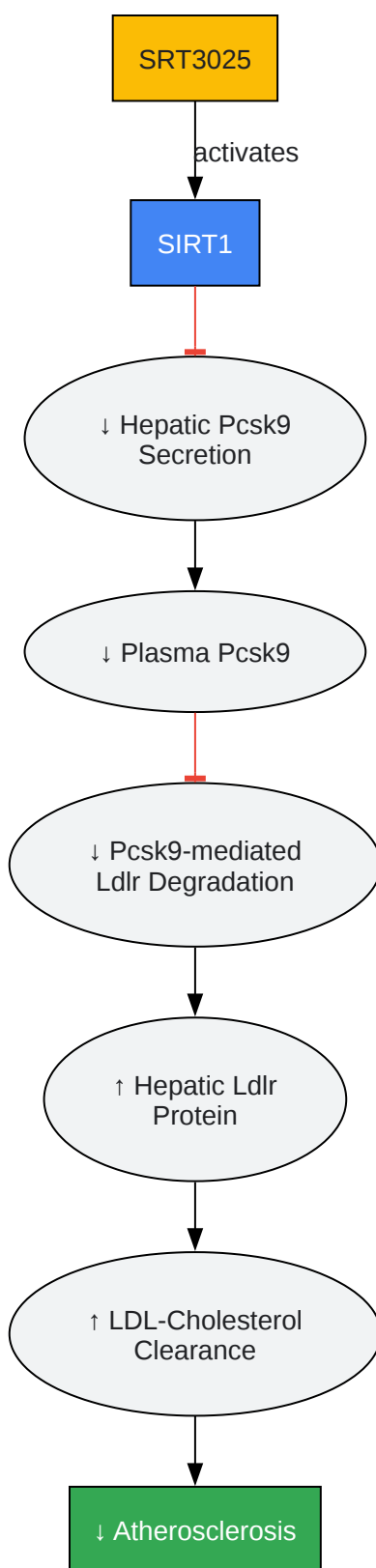
Detailed pharmacokinetic parameters such as half-life, AUC, and bioavailability for **SRT3025** are not publicly available. However, studies in animal models confirm its oral availability and distribution to target tissues.

Parameter	Animal Model	Dose	Observation	Reference
Plasma Concentration	Diet-Induced Obese Mice	100 mg/kg (p.o.)	Cmax of 2415 ng/mL (3.9 $\mu$ M), exceeding the in vitro EC50.	[3]
Tissue Distribution	ApoE-/- Mice	3.18 g/kg in diet	Pharmacokinetic analysis confirmed the drug reached target tissues.	[1]

## Signaling Pathways and Workflows

Visual diagrams of key signaling pathways and experimental workflows are provided below to illustrate the mechanisms and study designs discussed.

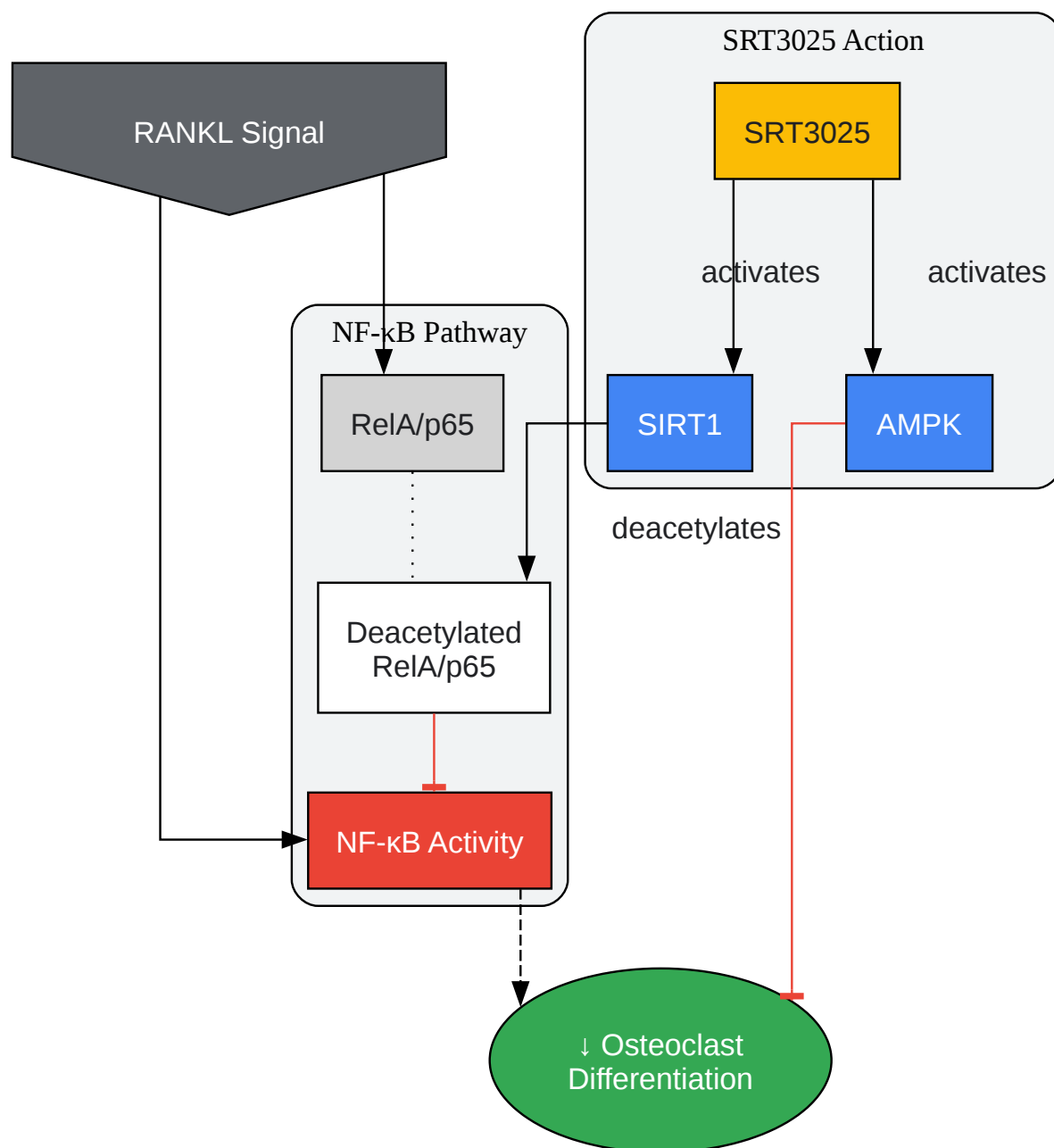
## SRT3025 Mechanism in Atheroprotection

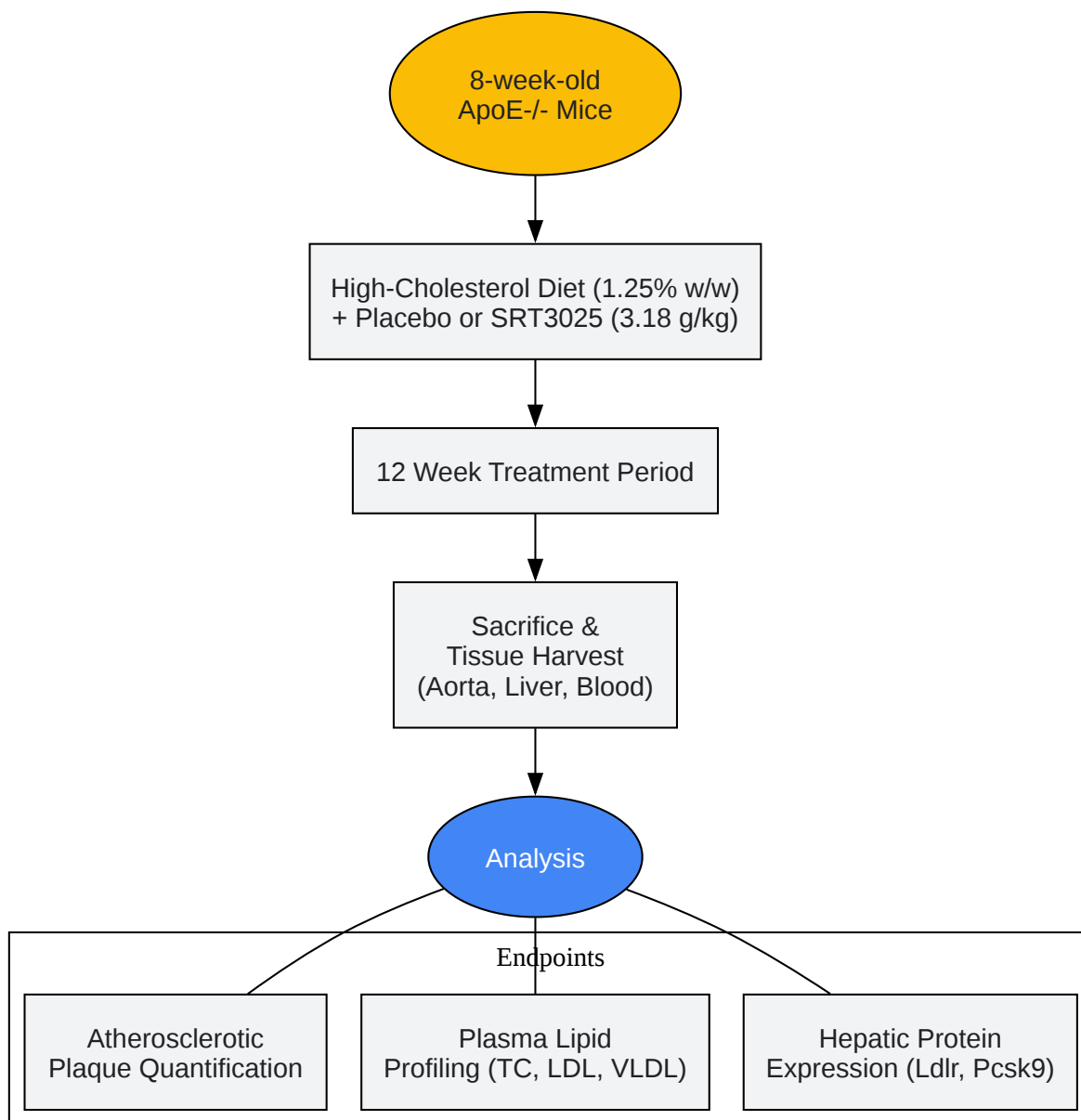


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Caption: **SRT3025** activates SIRT1, reducing Pcsk9 secretion and Ldlr degradation.

## SRT3025 Mechanism in Osteoclastogenesis Inhibition





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- To cite this document: BenchChem. [Preclinical Profile of SRT3025: A Sirtuin-1 Activating Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027058#preclinical-studies-of-srt3025]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)